(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile
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Overview
Description
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a complex organic compound that features both azide and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves multi-step organic reactions. One common approach is to start with 3-phenylprop-2-en-1-ol, which undergoes a series of reactions including azidation and nitrile formation. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc bromide (ZnBr2) and Oxone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of scaling up organic reactions, such as optimizing reaction conditions and using continuous flow reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. These functional groups allow the compound to interact with a variety of molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propen-1-ol: A precursor in the synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile.
3-Phenyl-2-propyn-1-ol: Another related compound with similar structural features.
Uniqueness
What sets this compound apart is the presence of both azide and nitrile groups, which confer unique reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
CAS No. |
649759-85-3 |
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Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(3-azidopropyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C15H15N5/c16-12-15(13-17,10-5-11-19-20-18)9-4-8-14-6-2-1-3-7-14/h1-4,6-8H,5,9-11H2 |
InChI Key |
OTBSCRXBDALGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CCCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
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